molecular formula C12H9ClO2 B11884492 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone

2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone

Cat. No.: B11884492
M. Wt: 220.65 g/mol
InChI Key: UBPWUQXSRLJODP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloro and a hydroxyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 2-hydroxy-1-naphthaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a Lewis acid catalyst like aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as 1-(2-hydroxynaphthalen-1-yl)ethanone, 2-hydroxy-1-naphthaldehyde, and substituted naphthalenes with different functional groups .

Scientific Research Applications

2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a chloro and a hydroxyl group on the naphthalene ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-1-(2-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO2/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,14H,7H2

InChI Key

UBPWUQXSRLJODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)CCl)O

Origin of Product

United States

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